Chloroxylenol-d6
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Overview
Description
Chloroxylenol-d6: is a deuterium-labeled derivative of chloroxylenol, a broad-spectrum antimicrobial chemical compoundThe deuterium labeling in this compound makes it particularly useful in scientific research, especially in studies involving pharmacokinetics and metabolic profiling .
Mechanism of Action
Target of Action
Chloroxylenol-d6, a deuterium-labeled variant of Chloroxylenol, is a broad-spectrum antimicrobial compound . Its primary targets are various types of bacteria, algae, fungi, and viruses . It is particularly effective against Gram-positive bacteria, where it disrupts the cell wall due to its phenolic nature .
Mode of Action
As a phenol antiseptic, it is believed that the hydroxyl -OH groups of the this compound molecule bind to certain proteins on the cell membrane of bacteria . This interaction disrupts the membrane, allowing the contents of the bacterial cell to leak out . This leakage leads to the death of the bacteria, thereby exerting its antimicrobial effect.
Biochemical Pathways
It is known that its antimicrobial action primarily involves the disruption of bacterial cell walls This disruption likely affects various biochemical pathways within the bacteria, leading to their death
Result of Action
The primary result of this compound’s action is the death of the targeted microorganisms. By disrupting the cell membranes of bacteria, it causes the contents of the cells to leak out, leading to cell death . This antimicrobial action helps to control the populations of bacteria, algae, fungi, and viruses at the site of application .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, a study found that the degradation rate of Chloroxylenol was higher in acidic solutions than in alkaline solutions . Additionally, the degradation rate was strongly increased with the addition of H2O2 and acutely decreased with the addition of a radical scavenger . These findings suggest that the pH of the environment and the presence of other chemical species can significantly affect the action of this compound.
Biochemical Analysis
Biochemical Properties
Chloroxylenol-d6, like its parent compound Chloroxylenol, is known for its high antibacterial activity and good skin compatibility . It interacts with various enzymes, proteins, and other biomolecules in its role as an antimicrobial agent .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are largely derived from its antimicrobial properties. It influences cell function by disrupting the normal activities of bacteria, algae, fungi, and viruses .
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to degrade over time . The degradation rate of this compound in secondary effluent was found to be inhibited compared with deionized water .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. It is known that Chloroxylenol, the parent compound, can have toxic or adverse effects at high doses .
Metabolic Pathways
It is known to interact with various enzymes and cofactors in its role as an antimicrobial agent .
Transport and Distribution
It is known that Chloroxylenol, the parent compound, can be detected in various environments, such as wastewater treatment plants, rivers, seawater, and even drinking water .
Subcellular Localization
It is known that Chloroxylenol, the parent compound, can be detected in various environments, suggesting that it may be able to penetrate cell membranes and localize within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of chloroxylenol-d6 involves the deuteration of chloroxylenol. The process typically includes the following steps:
Starting Material: The synthesis begins with 3,5-xylenol.
Chlorination: The 3,5-xylenol is chlorinated using a chlorinated succinimide chlorating agent in the presence of a carbon tetrachloride solvent and a catalyst. The reaction is carried out at a controlled temperature.
Deuteration: The chlorinated product is then subjected to deuteration, where hydrogen atoms are replaced with deuterium atoms.
Industrial Production Methods: The industrial production of this compound follows similar steps but on a larger scale. The process involves:
Reaction Setup: Large-scale reaction vessels are used to mix 3,5-xylenol, chlorinated succinimide, carbon tetrachloride, and a catalyst.
Reaction Control: The reaction conditions, including temperature and time, are carefully controlled to ensure high yield and purity.
Purification: The product is purified through crystallization, filtration, and recrystallization using chloroform.
Chemical Reactions Analysis
Types of Reactions: Chloroxylenol-d6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert this compound to its corresponding hydroxy derivatives.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogen substitution reactions often use reagents like sodium hydroxide and various nucleophiles
Major Products:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Hydroxy derivatives.
Substitution Products: Various substituted phenols
Scientific Research Applications
Chloroxylenol-d6 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studies involving reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to track the fate of chloroxylenol in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of chloroxylenol.
Industry: Applied in the development of new antimicrobial agents and disinfectants
Comparison with Similar Compounds
Chloroxylenol: The non-deuterated form of chloroxylenol, widely used as an antiseptic and disinfectant.
2,6-Dichlorobenzoquinone: A compound with similar antimicrobial properties but different chemical structure and degradation profile.
Uniqueness: Chloroxylenol-d6 is unique due to its deuterium labeling, which makes it particularly useful in scientific research for tracking and studying metabolic pathways. This labeling provides a distinct advantage in pharmacokinetic and metabolic studies compared to its non-deuterated counterpart .
Properties
IUPAC Name |
4-chloro-3,5-bis(trideuteriomethyl)phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO/c1-5-3-7(10)4-6(2)8(5)9/h3-4,10H,1-2H3/i1D3,2D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSDLLIBGSJNGJE-WFGJKAKNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CC(=CC(=C1Cl)C([2H])([2H])[2H])O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.